![molecular formula C11H12N2 B12827898 2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)
2-(but-2-en-2-yl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(but-2-en-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core substituted with a but-2-en-2-yl group. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it a compound of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-en-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with but-2-en-2-one under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(but-2-en-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the but-2-en-2-yl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(but-2-en-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties, such as organic semiconductors or fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-(but-2-en-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The but-2-en-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-1H-benzo[d]imidazole: Lacks the but-2-en-2-yl group, which may affect its biological activity and physicochemical properties.
2-methyl-1H-benzo[d]imidazole: Contains a methyl group instead of the but-2-en-2-yl group, leading to differences in reactivity and application.
2-(2-hydroxyethyl)-1H-benzo[d]imidazole: The presence of a hydroxyethyl group can significantly alter the compound’s solubility and biological interactions.
Uniqueness
2-(but-2-en-2-yl)-1H-benzo[d]imidazole is unique due to the presence of the but-2-en-2-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
2-[(E)-but-2-en-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h3-7H,1-2H3,(H,12,13)/b8-3+ |
InChI-Schlüssel |
YVHNCXFYKJQRCJ-FPYGCLRLSA-N |
Isomerische SMILES |
C/C=C(\C)/C1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC=C(C)C1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



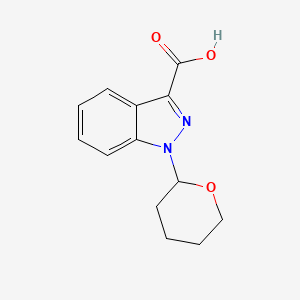
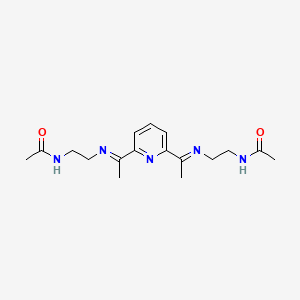



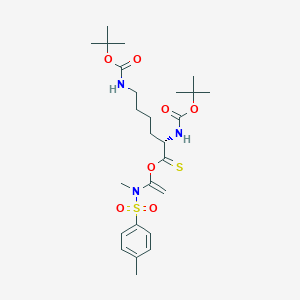
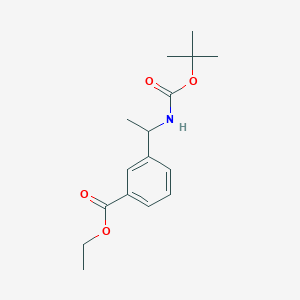
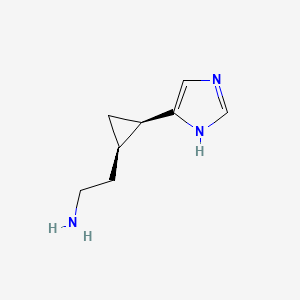
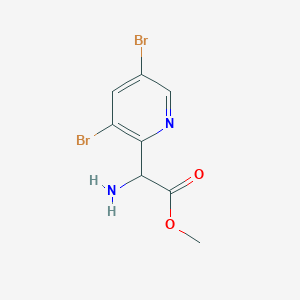
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
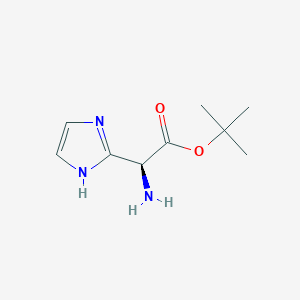
![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
